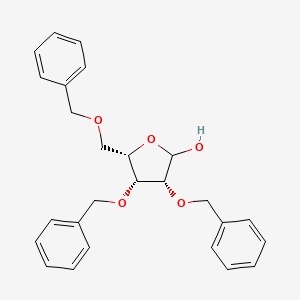

2,3,5-Tri-O-benzyl-L-lyxofuranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H28O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(3R,4R,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m0/s1 |

InChI Key |

NAQUAXSCBJPECG-QWXVGGSQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2,3,5 Tri O Benzyl L Lyxofuranose

Convergent and Linear Synthetic Routes to Protected L-Lyxofuranose

The construction of 2,3,5-Tri-O-benzyl-L-lyxofuranose can be achieved through various synthetic pathways, primarily categorized as linear or convergent. These routes often commence from readily available monosaccharides and employ a series of protection, deprotection, and stereochemical inversion steps to arrive at the target molecule.

Synthesis from Readily Available Monosaccharides

The synthesis of 2,3,5-Tri-O-benzyl-L-lyxofuranose frequently originates from common monosaccharides like L-arabinose and D-ribose. These starting materials provide a chiral pool from which the desired L-lyxofuranose scaffold can be elaborated.

For instance, a common approach involves the multi-step conversion of D-ribose. chemicalbook.com This process typically begins with the per-O-benzylation of D-ribose, followed by a series of reactions to invert the stereochemistry at specific centers to yield the L-lyxo configuration. Similarly, L-arabinose, which shares a closer stereochemical relationship with L-lyxose, can serve as a more direct precursor. clockss.org The synthesis from L-arabinose often involves initial protection of the hydroxyl groups, followed by selective manipulation to achieve the desired tri-O-benzylated product.

A reported synthesis starting from D-ribose involves its reaction with benzyl (B1604629) bromide and sodium hydride in dimethylformamide (DMF) to yield the fully benzylated furanose. chemicalbook.com Subsequent acidic hydrolysis can then provide the desired product. chemicalbook.com

Regioselective Benzylation Protocols

The selective placement of benzyl groups on the L-lyxose backbone is a cornerstone of these synthetic strategies. Regioselective benzylation allows for the differentiation of the hydroxyl groups, a crucial aspect for subsequent chemical transformations. nih.govmdpi.com

Various methods have been developed to achieve regioselective benzylation. These often involve the use of specific reagents and reaction conditions that favor the protection of certain hydroxyl groups over others. For example, the use of organotin reagents or borinic acid catalysts has been shown to direct benzoylation to specific positions. mdpi.com Phase-transfer catalysis, employing crown ethers, has also emerged as a powerful tool for regioselective benzylation. nih.gov

A general procedure for benzylation might involve treating the carbohydrate substrate with benzyl bromide in the presence of a base like sodium hydride in an aprotic solvent such as DMF or tetrahydrofuran (B95107) (THF). chemicalbook.comnih.gov The choice of base and solvent can significantly influence the regioselectivity of the reaction.

Anomeric Control in Initial Glycosidation Steps

Controlling the stereochemistry at the anomeric center (C-1) during initial glycosidation reactions is paramount for the synthesis of specific glycosides. nih.gov The anomeric configuration, whether α or β, can profoundly impact the biological activity of the final molecule.

Several strategies are employed to achieve anomeric control. The choice of glycosyl donor, activating agent, and reaction conditions all play a critical role. nih.gov For instance, the use of a participating neighboring group at C-2, such as an acetyl or benzoyl group, often leads to the formation of a 1,2-trans-glycoside. Conversely, non-participating groups at C-2 tend to favor the formation of the 1,2-cis product. Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O) are commonly used as promoters in glycosylation reactions. nih.gov

Recent advancements have also focused on photocatalytic methods for C-glycosylation, which can offer excellent anomeric control under mild conditions. nih.gov

Protecting Group Strategies and Manipulation

The judicious use of protecting groups is fundamental to the successful synthesis of complex carbohydrates like 2,3,5-Tri-O-benzyl-L-lyxofuranose. bham.ac.uk Protecting group strategies enable the temporary masking of reactive functional groups, allowing for chemical modifications to be carried out at other positions of the molecule. bham.ac.uk

Orthogonal Protection and Deprotection Methodologies

Orthogonal protecting group strategies are particularly powerful in carbohydrate synthesis. bham.ac.ukthieme-connect.de This approach utilizes a set of protecting groups that can be removed under specific and distinct conditions, without affecting the other protecting groups present in the molecule. thieme-connect.de This allows for the sequential and selective deprotection of hydroxyl groups, enabling the introduction of different functionalities at various stages of the synthesis.

Common orthogonal protecting groups in carbohydrate chemistry include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are labile to fluoride (B91410) ions; benzyl ethers, which are removed by hydrogenolysis; and acyl groups (e.g., acetyl, benzoyl), which are cleaved under basic conditions. thieme-connect.de The combination of these groups allows for a high degree of synthetic flexibility. For example, a molecule might be protected with a combination of benzyl and silyl ethers, allowing for the selective removal of the silyl group to expose a free hydroxyl for further reaction, while the benzyl groups remain intact.

Chemoselective Modifications at Unprotected Hydroxyls

Once a protected L-lyxofuranose derivative with one or more free hydroxyl groups is obtained, a wide range of chemoselective modifications can be performed. researchgate.net These reactions take advantage of the differential reactivity of the unprotected hydroxyl groups to introduce new functional groups or to build more complex structures.

Common chemoselective reactions include acylation, alkylation, oxidation, and glycosylation. For instance, an unprotected primary hydroxyl group can often be selectively acylated or alkylated in the presence of secondary hydroxyl groups due to its higher reactivity. mdpi.com Furthermore, selective oxidation of a primary alcohol to an aldehyde or a carboxylic acid can provide a handle for further synthetic transformations.

The ability to perform these chemoselective modifications is critical for the synthesis of a diverse array of L-lyxofuranose-containing target molecules with specific biological functions.

Novel Protecting Groups and Their Application

While benzyl ethers are a mainstay for protecting hydroxyl groups in carbohydrate synthesis due to their general stability, their simultaneous removal can be a limitation. Advanced strategies often require orthogonal protecting groups, which can be removed under specific conditions without affecting others. bham.ac.ukthieme-connect.de This allows for the sequential manipulation of different hydroxyl positions.

In the context of L-lyxofuranose synthesis, particularly for precursors to nucleosides, acyl groups like acetyl (Ac) are commonly used. For instance, the synthesis of L-lyxofuranosyl benzimidazoles has been achieved starting from 1,2,3,5-tetra-O-acetyl-L-lyxofuranose. nih.govacs.org Acetyl groups are advantageous as they can be removed under basic conditions (e.g., with ammonia (B1221849) in methanol), which would leave benzyl ethers intact.

More advanced and specialized protecting groups offer even greater flexibility. Groups like 9-fluorenylmethoxycarbonyl (Fmoc), allyloxycarbonyl (Alloc), and p-Nitrobenzyloxycarbonyl (pNZ) are examples of protecting groups that are orthogonal to both benzyl ethers and simple acyl groups. peptide.comub.edu The Fmoc group, for example, is cleaved by mild base (e.g., piperidine), while Alloc groups are removed by palladium catalysis. thieme-connect.deub.edu The pNZ group can be removed under neutral conditions via reduction. ub.edu

For specific applications, such as the synthesis of branched or modified peptides on a carbohydrate scaffold, hydrazine-labile groups like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more labile variant ivDde are employed. sigmaaldrich.com These can be selectively removed without affecting Fmoc, Boc, or benzyl-based protecting groups, enabling site-specific modifications. sigmaaldrich.com Silyl ethers, such as the 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl) (TIPDS) group, are also crucial for selectively protecting two hydroxyls simultaneously, as demonstrated in the synthesis of β-D-lyxofuranosyl nucleosides. nih.gov

The strategic choice of these protecting groups allows for complex synthetic routes where different positions on the L-lyxofuranose scaffold can be addressed independently.

Table 1: Comparison of Orthogonal Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| Benzyl | Bn | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Acyl, Silyl, Fmoc, Alloc |

| Acetyl | Ac | Basic Hydrolysis (e.g., NaOMe, NH₃/MeOH) | Benzyl, Silyl, Alloc |

| tert-Butyldimethylsilyl | TBDMS | Fluoride Ion (e.g., TBAF), Acid | Benzyl, Acyl, Fmoc, Alloc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine in DMF) | Benzyl, Acyl, Alloc, Boc |

| Allyloxycarbonyl | Alloc | Palladium(0) Catalysis | Benzyl, Acyl, Fmoc, Boc |

| p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., SnCl₂, H₂) | Fmoc, Boc, Alloc |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (e.g., 2% N₂H₄ in DMF) | Fmoc, Boc, Alloc, Benzyl |

This table is generated based on data from multiple sources. thieme-connect.depeptide.comub.edusigmaaldrich.com

Stereoselective Synthesis of Furanose Rings

Achieving stereocontrol in the synthesis of furanosides is notoriously challenging compared to their pyranoside counterparts. The flexibility of the five-membered ring makes it difficult to predict and control the stereochemical outcome of reactions, particularly at the anomeric center (C1).

Control of Anomeric Configuration during Formation

The formation of a glycosidic bond from a furanose donor, such as a derivative of 2,3,5-Tri-O-benzyl-L-lyxofuranose, can lead to either an α (1,2-trans) or β (1,2-cis) anomer. The outcome is highly dependent on the reaction mechanism, which can be influenced by the promoter, solvent, temperature, and protecting groups. nih.gov

Neighboring group participation is a classical strategy to ensure 1,2-trans glycosides. An acyl protecting group (like acetyl or benzoyl) at the C2 position can attack the intermediate oxocarbenium ion to form a dioxolenium ion, which shields one face of the molecule. The incoming nucleophile (acceptor) can then only attack from the opposite face, leading to the exclusive formation of the 1,2-trans product. acs.org However, this selectivity can be concentration-dependent. acs.org

For the synthesis of 1,2-cis furanosides, non-participating protecting groups like benzyl ethers are required at C2. In these cases, glycosylation often proceeds through an S_N1-like mechanism involving a planar oxocarbenium ion, which can be attacked from either face, frequently resulting in a mixture of anomers. Achieving high selectivity for the 1,2-cis product is a significant challenge and often requires specialized catalytic systems. nih.gov

Diastereoselective Approaches to Specific Stereoisomers

Beyond the anomeric center, controlling the stereochemistry of the furanose ring itself is crucial. Diastereoselective approaches are used to synthesize specific stereoisomers of lyxofuranose or its epimers like ribofuranose, xylofuranose, and arabinofuranose.

One common strategy involves the epimerization of an existing sugar. For example, β-D-lyxofuranosyl nucleosides have been synthesized from the corresponding xylofuranosyl nucleosides through a sequence of oxidation at the C2' position followed by stereoselective reduction. nih.gov This approach leverages a pre-existing, stereochemically defined scaffold to invert a specific chiral center.

Another powerful method is the diastereoselective addition to a carbonyl group in an acyclic precursor, followed by cyclization. nih.gov For instance, the reaction of carbanions of aryl 3-chloropropylsulfoxides with aldehydes can produce 2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov The stereochemistry is often controlled by the formation of a cyclic transition state during the initial addition step. Such principles can be applied to the synthesis of substituted tetrahydrofurans that are precursors to furanose sugars.

Catalytic Methods in 2,3,5-Tri-O-benzyl-L-lyxofuranose Synthesis

The use of catalytic methods in glycosylation is a major advancement, as it can improve efficiency, reduce waste, and provide access to challenging stereochemical linkages.

Recent research has demonstrated that oxo-rhenium(V) complexes can catalyze the glycosylation of furanoside derivatives. nih.govacs.org This method allows for the reaction of furanosidic acetals with a wide range of nucleophiles, including allylsilanes and silyl enol ethers, to form C-glycosides. The stereoselectivity of these reactions is often high and predictable, providing access to 1,3-cis-1,4-trans configured products. nih.govacs.org

Organocatalysis has also emerged as a powerful tool. For example, commercially available phenanthroline has been shown to catalyze the stereoselective 1,2-cis furanosylation using furanosyl bromide donors. nih.gov This system is notable for its ability to generate the thermodynamically less favored 1,2-cis products with high anomeric selectivity. Interestingly, the reaction proceeds with inversion of stereochemistry at the anomeric center. nih.gov

Furthermore, phase-transfer catalysis (PTC) is a robust method for reactions like benzylation. The benzylation of hydroxyl groups to produce the target compound 2,3,5-Tri-O-benzyl-L-lyxofuranose from L-lyxose can be efficiently carried out using benzyl bromide and a strong base like sodium hydroxide (B78521) in a two-phase system with a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt). phasetransfer.comacsgcipr.orgprinceton.edu Asymmetric PTC, using chiral catalysts derived from cinchona alkaloids, has been employed for the enantioselective alkylation of related ketone systems, demonstrating the potential for catalytic stereocontrol in the synthesis of complex intermediates. nih.gov

Table 2: Catalytic Systems for Furanoside Synthesis

| Catalyst System | Donor Type | Typical Product | Key Advantage |

| Oxo-Rhenium(V) Complexes | O-methoxy-acetals | C-glycosides | High stereoselectivity for 1,3-cis-1,4-trans systems. nih.govacs.org |

| Phenanthroline (Organocatalyst) | Furanosyl bromides | 1,2-cis O-glycosides | High selectivity for challenging 1,2-cis linkage. nih.gov |

| Phase-Transfer Catalysts (e.g., R₄N⁺X⁻) | N/A (for alkylation) | Benzylated sugars | Efficient for alkylations like benzylation under mild conditions. phasetransfer.comprinceton.edu |

| Chiral Phase-Transfer Catalysts | N/A (for alkylation) | Enantioenriched products | Asymmetric synthesis of chiral building blocks. nih.gov |

This table summarizes findings from the cited research articles.

Stereochemical Analysis and Conformational Studies of 2,3,5 Tri O Benzyl L Lyxofuranose Systems

Conformational Preferences of the Furanose Ring

Puckering Modes and Equilibrium

Furanose rings exist in a dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) and twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific puckering of the furanose ring in 2,3,5-Tri-O-benzyl-L-lyxofuranose is influenced by the stereochemistry of its substituents. For a related compound, 2,3,5-tri-O-benzyl-D-xylofuranose, crystallographic analysis revealed a conformation close to a ³T₂ twist, where C2 and C3 are displaced from the plane defined by C1, C4, and the ring oxygen. mdpi.com This indicates a preference for a specific puckering mode, although in solution, an equilibrium between different conformations is expected. The exact nature of this equilibrium for the L-lyxofuranose derivative would require detailed spectroscopic and computational studies.

Influence of Protecting Groups on Ring Conformation

The bulky benzyl (B1604629) protecting groups at the C2, C3, and C5 positions play a significant role in dictating the conformational preferences of the furanose ring. These groups exert steric hindrance, which can favor certain puckering modes over others to minimize unfavorable interactions.

Studies on analogous systems have shown that benzyl groups can influence the ring conformation and, consequently, the reactivity of the sugar. nih.govnih.govacs.org For instance, the orientation of the benzyl groups can affect the accessibility of the anomeric center for glycosylation reactions. In some cases, protecting groups can constrain the furanose ring into a less stable conformation, which can, in turn, influence the stereochemical outcome of subsequent reactions. nih.gov The interplay between the inherent conformational preferences of the L-lyxofuranose core and the steric demands of the tri-O-benzyl substitution pattern is a crucial aspect of its chemical behavior. Research on benzyl α-L-rhamnopyranosides has shown that the presence of certain protecting groups can cause distortion from the regular chair conformation. dergipark.org.tr

Stereochemical Assignment Methodologies

Unambiguously determining the absolute configuration and conformational details of 2,3,5-Tri-O-benzyl-L-lyxofuranose relies on a combination of chiroptical and advanced spectroscopic techniques.

Chiroptical Properties and Their Correlation with Absolute Configuration

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are fundamental to stereochemical analysis. ens-lyon.fr The most common of these is the measurement of optical rotation at a specific wavelength (e.g., the sodium D-line). While a single optical rotation value for a related compound, 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, has been reported as [α]20/D -9.0 to -1.5° in chloroform, the specific value for the L-lyxofuranose derivative would need to be experimentally determined. sigmaaldrich.com

Circular dichroism (CD) spectroscopy provides more detailed structural information by measuring the wavelength-dependent difference in absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule and can often be correlated with the absolute configuration through empirical rules or comparison with theoretical calculations.

Advanced NMR Techniques for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of carbohydrates in solution. unimo.it For 2,3,5-Tri-O-benzyl-L-lyxofuranose, a suite of one- and two-dimensional NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to determine key conformational parameters.

Proton-proton coupling constants (³JHH), obtained from ¹H NMR spectra, are particularly informative. The magnitude of these couplings is related to the dihedral angle between the coupled protons via the Karplus equation, allowing for the determination of the relative orientation of substituents and the puckering of the furanose ring. nih.gov For furanose systems, the ³J(H1,H2) coupling constant is often used to help assign the anomeric configuration, with cis anomers generally showing larger couplings than trans anomers. nih.gov

Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are close in proximity, offering further insights into the three-dimensional structure and the orientation of the benzyl protecting groups. nih.gov The complexity of NMR spectra for sugars, often due to the presence of multiple anomers and overlapping signals, can be addressed with techniques like selective and non-selective 1D and 2D NMR experiments, complemented by spin simulations. nih.govacs.orgslu.se

Impact of Stereochemistry on Reactivity and Selectivity in Subsequent Transformations

The stereochemistry and conformational preferences of 2,3,5-Tri-O-benzyl-L-lyxofuranose have a profound impact on its reactivity, particularly in glycosylation reactions where it might serve as a glycosyl donor or acceptor. The configuration at each stereocenter and the dominant ring conformation influence the facial selectivity of approaching reagents.

The bulky benzyl groups not only influence the ring's conformation but also its reactivity. nih.gov They can shield one face of the furanose ring, directing an incoming electrophile or nucleophile to the opposite, less hindered face. This steric guidance is a key factor in achieving high stereoselectivity in the formation of glycosidic bonds.

Furthermore, the participation of protecting groups in the reaction mechanism can also dictate the stereochemical outcome. nih.gov While benzyl ethers are generally considered non-participating, their conformational effects can indirectly influence the stability of reaction intermediates, thereby affecting the selectivity of the transformation. For instance, the conformation enforced by the protecting groups can favor the formation of a specific oxacarbenium ion intermediate, leading to a preferred stereochemical outcome in a glycosylation reaction. A study on the synthesis of 2,3,5-Tri-O-benzyl-L-arabinofuranose highlights its utility as a starting material for creating optical anomers, where the reactivity is influenced by the steric hindrance from the benzyl esters. biosynth.com

Chemical Transformations and Derivatizations of 2,3,5 Tri O Benzyl L Lyxofuranose

Functionalization at the Anomeric Center

The anomeric carbon (C-1) of 2,3,5-Tri-O-benzyl-L-lyxofuranose is a key site for chemical modification, enabling the formation of glycosidic bonds and the introduction of various functional groups.

Glycosylation Reactions for Oligosaccharide and Glycoconjugate Synthesis

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. Using 2,3,5-Tri-O-benzyl-L-lyxofuranose as a glycosyl donor, chemists can construct complex oligosaccharides and glycoconjugates. The stereochemical outcome of glycosylation is highly dependent on the nature of the activating agent and the reaction conditions. For instance, the use of N-benzyl-2,3-trans-oxazolidinones as glycosyl donors has been shown to be highly α-selective. nih.gov One-pot procedures that combine glycosylation with other transformations, such as the reductive opening of benzylidene acetals, have been developed to streamline the synthesis of di- and branched trisaccharides. nih.gov

| Glycosylation Strategy | Key Features | Resulting Linkage | Reference |

| N-benzyl-2,3-trans-oxazolidinone donors | Facile preparation, simple deprotection | Highly α-selective | nih.gov |

| One-pot glycosylation/reductive acetal (B89532) opening | Efficient synthesis of branched oligosaccharides | β-galactosides (with specific donors) | nih.gov |

The chemical synthesis of glycosides typically involves the use of a fully protected glycosyl donor, like 2,3,5-Tri-O-benzyl-L-lyxofuranose, which has a leaving group at its anomeric center. scholaris.ca This donor is then reacted with a suitably protected glycosyl acceptor in the presence of a promoter. scholaris.ca

Formation of C-Glycosides and Glycosylamines

C-glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, are stable mimics of O-glycosides and are of significant interest in drug development. The synthesis of C-glycosides from protected furanose derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov For example, palladium-catalyzed C-glycosylation of TIPS-protected 1-tributylstannyl glycals with benzyl (B1604629) bromides provides a route to benzyl 2-deoxy-C-glycosides. nih.govnih.gov The stereoselectivity of C-glycosylation can be influenced by factors such as the protecting groups on the sugar ring. nih.gov

Glycosylamines, which contain a nitrogen atom linked to the anomeric carbon, are also important synthetic targets. These can be accessed through nucleophilic substitution reactions at the anomeric center.

Nucleophilic Substitutions at C-1

The anomeric center of protected furanoses is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. nih.govrsc.org These reactions often proceed through an oxocarbenium ion-like transition state. rsc.org The stereoselectivity of the substitution is influenced by both steric and electronic factors. nih.gov For instance, C-allylation reactions of furanose carbohydrates provide a flexible route for stereoselective anomeric functionalization. researchgate.net

Modifications at O-Benzylated Positions

The benzyl ether protecting groups at the C-2, C-3, and C-5 positions of L-lyxofuranose can be selectively manipulated to introduce new functionalities.

Selective Deprotection and Subsequent Functionalization (e.g., Oxidation, Reduction)

The selective removal of benzyl ethers is a critical step in many synthetic pathways. While benzyl ethers are generally stable, they can be cleaved under specific conditions. orgsyn.org Visible-light-mediated oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) offers a mild and selective method for their removal, even in the presence of other sensitive functional groups. orgsyn.orgresearchgate.net

Once a hydroxyl group is unmasked, it can be further functionalized. For example, oxidation of a primary alcohol can yield an aldehyde or a carboxylic acid. The Ruff degradation is a classic example where a sugar is shortened by one carbon through oxidation and subsequent decarboxylation. wikipedia.org Conversely, reduction of an aldehyde function on the sugar backbone can lead to an alditol. libretexts.orglibretexts.org

| Deprotection Method | Reagents | Key Features | Reference |

| Oxidative Debenzylation | Visible light, DDQ | Mild, selective, tolerant of other functional groups | orgsyn.orgresearchgate.net |

Chain Elongation and Shortening Strategies

Modifying the carbon chain length of sugars is a fundamental transformation in carbohydrate chemistry. wikipedia.orgorgoreview.com

Chain Elongation: The Kiliani-Fischer synthesis is a classical method for extending the carbon chain of an aldose by one carbon. wikipedia.orgorgoreview.com This process involves the addition of cyanide to the aldehyde, followed by hydrolysis and reduction to form two new epimeric sugars. wikipedia.org

Chain Shortening: The Wohl degradation is a method used to shorten the carbon chain of an aldose by one carbon. libretexts.orgorgoreview.com This procedure is essentially the reverse of the Kiliani-Fischer synthesis. libretexts.org Another method for chain shortening is the Ruff degradation, which involves the oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation. wikipedia.org More modern approaches have utilized transition metal-catalyzed decarbonylation to shorten the sugar chain. core.ac.uk

Rearrangement Reactions and Ring Transformations

The furanose ring, while a key structural motif, can undergo several rearrangement and transformation reactions, leading to structurally diverse molecules. These transformations are crucial for synthesizing novel carbohydrate analogs.

In solution, sugars can exist in an equilibrium between their cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, as well as the open-chain aldehyde or ketone form. This phenomenon is known as ring-chain tautomerism. Generally, pyranosides are thermodynamically more stable than their furanoside counterparts and thus dominate in equilibrium. nih.gov However, the conversion between furanosides and pyranosides with a substituent at the anomeric carbon is more complex. nih.gov

For derivatives of L-lyxose, the equilibrium can be influenced by solvents and substituents. In dimethyl sulfoxide, D-lyxose shows a shift towards a higher proportion of the α-pyranose anomer compared to its composition in water. cdnsciencepub.com Specific reaction conditions can drive the rearrangement from a pyranose to a furanose, a process known as pyranoside-into-furanose (PIF) rearrangement. This has been observed for several sugars, including L-arabinose and D-xylose, under acid-promoted per-O-sulfation conditions, where the resulting per-O-sulfated furanosides are energetically favored over the corresponding pyranosides. nih.govacs.org Conversely, certain complex furanoside derivatives, such as formamidopyrimidine (Fapy) nucleosides, are known to rearrange into the more stable pyranose form, particularly when the 5'-hydroxyl group is unprotected. researchgate.net While direct studies on the furanose-to-pyranose rearrangement of 2,3,5-Tri-O-benzyl-L-lyxofuranose are not extensively detailed, the principles governing carbohydrate ring equilibria suggest that its derivatives could potentially undergo such transformations under specific acidic, basic, or enzymatic conditions.

Acyclic Derivatives: The furanose ring of L-lyxose derivatives can be opened to form acyclic (open-chain) compounds. These transformations are valuable for creating modified sugars with altered biological activities. For instance, research has shown that L-lyxose can undergo an indium-mediated chain elongation with allyl bromide. Subsequent acetylation, oxidative cleavage of the resulting double bond, and deprotection steps yield a 2-deoxy-L-galacto-heptose, an acyclic sugar derivative.

Thiosugar Derivatives: The introduction of a sulfur atom in place of an oxygen atom in the sugar ring (forming a thioether) or at the anomeric position (forming a thioglycoside) yields thiosugars. These compounds are of significant interest as they can act as enzyme inhibitors or stable intermediates for glycosylation reactions. ontosight.ainih.gov A notable derivative of the parent compound is 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-lyxofuranose. ontosight.ai In this molecule, the ring oxygen at the C4 position is replaced by sulfur. ontosight.ai The synthesis of such compounds requires multi-step procedures, including the specific introduction of the thio group. ontosight.ai Other research has focused on synthesizing dithio-pentofuranosides, such as benzyl 2-deoxy-3,5-di-O-methyl-1,4-dithio-L-threo-pentofuranoside, which contains sulfur at both the C1 (as a thiobenzyl ether) and C4 positions. researchgate.net

Table 1: Examples of Thiosugar Derivatives from Lyxose Precursors

| Derivative Name | Sulfur Position(s) | Precursor/Related Starting Material | Key Transformation |

|---|---|---|---|

| 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-lyxofuranose | C4 (in ring) | L-lyxose derivative | Replacement of ring oxygen with sulfur. ontosight.ai |

| Benzyl 2-deoxy-3,5-di-O-methyl-1,4-dithio-L-threo-pentofuranoside | C1 (anomeric) and C4 (in ring) | 2-deoxy-D-ribose (related pentose) | Introduction of two sulfur atoms. researchgate.net |

Introduction of Heteroatoms and Functional Groups

The 2,3,5-Tri-O-benzyl-L-lyxofuranose scaffold is an excellent platform for introducing a variety of heteroatoms and functional groups, primarily at the C1 and C4 positions. Heterocyclic compounds, especially those containing nitrogen, are prevalent in a vast number of biologically active molecules and pharmaceuticals. youtube.comnih.gov

Nitrogen Introduction: Nitrogen-containing sugar derivatives, such as aminosugars and nucleoside analogs, are a major focus of medicinal chemistry. The synthesis of 4-amino-4,5-dideoxy-L-lyxofuranose derivatives has been reported, starting from D-ribose via a nitrone intermediate. nih.gov These aminosugars have shown potent inhibitory activity against enzymes like α-L-fucosidase. nih.gov Furthermore, fused oxazoline (B21484) rings have been synthesized on methyl β-D-lyxofuranoside derivatives. rsc.org

Halogen Introduction: The incorporation of halogens, such as fluorine, can significantly alter the electronic properties and metabolic stability of a molecule. The synthesis of a 2,3-dideoxy-2,3-difluoro-D-lyxofuranoside derivative has been accomplished, although it required forceful conditions using diethylaminosulfur trifluoride (DAST). nih.gov This work also highlighted the reactive nature of such difluoro-sugars, as an attempted nucleoside synthesis led to an unexpected intramolecular rearrangement. nih.gov

Sulfur Introduction: As discussed in the formation of thiosugars (Section 4.3.2), sulfur is a key heteroatom introduced into the lyxofuranose structure. This can be achieved by replacing the ring oxygen to create a thiofuranose ring or by creating thioglycosides at the anomeric carbon. ontosight.ai These modifications are crucial for developing glycosidase inhibitors and stable glycosyl donors. ontosight.ainih.gov

Table 2: Introduction of Heteroatoms and Functional Groups onto the Lyxofuranose Scaffold

| Heteroatom | Resulting Functional Group/Derivative Type | Position of Introduction | Example Precursor/Reagent |

|---|---|---|---|

| Nitrogen | Amino group | C4 | Nitrone intermediate hydrolysis. nih.gov |

| Nitrogen | Fused Oxazoline Ring | - | N-benzoylepimine rearrangement. rsc.org |

| Fluorine | Fluoro group | C2, C3 | Diethylaminosulfur trifluoride (DAST). nih.gov |

| Sulfur | Thioether (in ring) | C4 | Thiolation reaction. ontosight.ai |

| Sulfur | Thioglycoside | C1 | Reaction with aryl disulfides. nih.gov |

Applications of 2,3,5 Tri O Benzyl L Lyxofuranose As a Chiral Building Block

Synthesis of Complex Carbohydrates and Oligosaccharide Mimetics

The unique stereochemistry of L-lyxose is exploited in the synthesis of specialized carbohydrate structures and their mimics, which are essential tools for studying biological processes.

Glycoconjugate Assembly

2,3,5-Tri-O-benzyl-L-lyxofuranose is utilized as a fundamental building block in the synthesis of oligosaccharides and glycoconjugates. biosynth.comcymitquimica.com These complex molecules, where sugars are linked to other chemical species like proteins or lipids, are central to cellular recognition, signaling, and immune responses. The protected L-lyxofuranose provides a stable scaffold that can be chemically manipulated and incorporated into larger, more complex glycan structures.

Synthesis of Glycosyl Phosphate Mimics

Derivatives of L-lyxose are employed in the synthesis of mimics of biologically important phosphate-containing carbohydrates. For instance, the L-lyxose framework is a key component in creating fucosyl-phosphate mimics. These mimics are designed to inhibit fucosyltransferases, enzymes involved in the final steps of biosynthesizing the Lewis X antigen, a trisaccharide implicated in cell adhesion and inflammation. By converting L-lyxose into a pyrrolidine-based nitrone, researchers can synthesize amino-L-lyxose phosphonates that act as stable analogues of the natural fucosyl-phosphate donor, providing valuable tools for biochemical studies.

Construction of Nucleoside and Spironucleoside Analogues

The furanose ring of 2,3,5-Tri-O-benzyl-L-lyxofuranose is an ideal template for constructing modified nucleosides, a class of compounds with significant antiviral and anticancer potential.

Precursors for C-Nucleosides and Modified Nucleosides

The synthesis of modified nucleosides often begins with a suitably protected sugar like 2,3,5-Tri-O-benzyl-L-lyxofuranose or its derivatives. In one notable application, its acetylated form, 1,2,3,5-tetra-O-acetyl-L-lyxofuranose, is condensed with substituted benzimidazoles to produce α-L-lyxofuranosyl benzimidazole (B57391) nucleosides. These compounds are analogues of antiviral agents like TCRB and are evaluated for activity against herpesviruses.

Furthermore, the core structure is used to synthesize C-nucleosides, where the base is attached to the sugar via a carbon-carbon bond. A key step in this process is the stereoselective synthesis of 4-C-methyl-2,3,5-tri-O-benzyl-L-lyxofuranose, a C-branched sugar created by the addition of an organolithium reagent to a pentanone precursor derived from L-lyxose. This modification provides a direct pathway to novel C-nucleoside structures.

| Precursor Type | Synthetic Target | Key Intermediate |

| Modified Nucleoside | α-L-lyxofuranosyl benzimidazoles | 1,2,3,5-tetra-O-acetyl-L-lyxofuranose |

| C-Nucleoside Precursor | 4-C-methyl-L-lyxofuranose derivatives | 4-C-methyl-2,3,5-tri-O-benzyl-L-lyxofuranose |

Synthesis of Spirocyclic Amino Acids and Hydantoins

The L-lyxofuranose scaffold is instrumental in the stereocontrolled synthesis of spirocyclic compounds, where two rings are joined at a single carbon atom. This includes the synthesis of unique spirocyclic amino acids and spirohydantoins, which are of interest in medicinal chemistry. Research has demonstrated the synthesis of spirocyclic amino acids from 6-deoxy-L-lyxofuranose, a direct derivative of the parent sugar.

Similarly, the Bucherer-Bergs reaction on a protected L-lyxodialdofuranose (an aldehyde form of the sugar) yields spirohydantoins. These complex structures, which are stereoisomers of the natural herbicide hydantocidin, are synthesized by condensing the sugar-derived aldehyde with agents like potassium cyanide and ammonium (B1175870) carbonate. The defined stereochemistry of the starting L-lyxofuranose directly influences the stereochemical outcome of the final spirocyclic product.

| Spirocyclic Target | Synthetic Approach | Precursor Derived from L-lyxose |

| Spirocyclic Amino Acids | Multi-step synthesis | 6-deoxy-L-lyxofuranose |

| Spirohydantoins | Bucherer-Bergs reaction | Methyl 2,3-O-isopropylidene-α-L-lyxo-pentodialdo-1,4-furanoside |

Role in Natural Product Total Synthesis

2,3,5-Tri-O-benzyl-L-lyxofuranose has been successfully employed as a chiral pool starting material in the total synthesis of complex natural products. Its pre-defined stereocenters allow for an efficient and stereoselective construction of intricate molecular architectures.

A prominent example is its use in the first total syntheses of (+)-secosyrins 1 and 2 and (+)-syributins 1 and 2. In these synthetic campaigns, the L-lyxofuranose derivative serves as a key starting material. The synthesis establishes the relative and absolute stereochemistry of these natural products, which would be significantly more challenging without a readily available, stereochemically rich starting material like the protected L-lyxose.

Chiral Pool Synthesis of Natural Product Scaffolds

Research has demonstrated the application of closely related sugar derivatives in the construction of various natural product scaffolds. For instance, the diastereomer 2,3,5-tri-O-benzyl-L-arabinofuranose has been successfully employed in a completely stereospecific synthesis of the antibiotic anisomycin. This synthesis highlights the utility of such protected furanoses in creating highly functionalized pyrrolidine (B122466) rings, a common motif in many natural products.

Furthermore, the enantiomer, 2,3,5-tri-O-benzyl-D-xylofuranose, has been utilized as a versatile starting material for the synthesis of analogues of several natural products, including (-)-steviamine, (+)-1-azafagomine, and radicamines A and B. mdpi.com This strongly suggests that 2,3,5-Tri-O-benzyl-L-lyxofuranose is an equally powerful precursor for the synthesis of the corresponding enantiomeric forms of these natural product scaffolds. The inherent chirality of the L-lyxofuranose core dictates the stereochemical outcome of the subsequent reactions, making it an ideal starting point for target-oriented synthesis.

One important class of natural product scaffolds accessible from L-sugar derivatives are the polyhydroxylated alkaloids, such as iminosugars. These compounds are of significant interest due to their therapeutic potential as enzyme inhibitors. researchgate.net For example, a diastereoselective synthesis of the iminosugar alkaloids (2R,5R)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DMDP) and (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DAB) has been achieved starting from L-xylose, a closely related L-pentose. researchgate.net The key steps in such syntheses often involve the introduction of a nitrogen atom and subsequent cyclization to form the characteristic nitrogen-containing ring of the alkaloid scaffold. The strategic placement of the hydroxyl groups on the L-lyxofuranose ring provides the necessary stereochemical control for the synthesis of these complex polyhydroxylated systems.

Synthesis of Bioactive Compound Precursors

The well-defined stereochemistry and versatile protecting groups of 2,3,5-Tri-O-benzyl-L-lyxofuranose make it an excellent precursor for the synthesis of various bioactive compounds. Its structure is particularly amenable to the synthesis of nucleoside analogues and iminosugars, which are classes of compounds with significant therapeutic applications.

Nucleoside Analogues:

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov The L-lyxofuranose moiety can serve as the sugar component of these analogues, and its unusual stereochemistry can impart unique biological properties. Research has shown that L-lyxofuranosyl nucleosides can possess potent antiviral activity. In one study, a series of α-L-lyxofuranosyl benzimidazole derivatives were synthesized from 1,2,3,5-tetra-O-acetyl-L-lyxofuranose, a related precursor. nih.gov Several of these compounds exhibited significant activity against human cytomegalovirus (HCMV). nih.gov

The synthesis of these precursors typically involves the coupling of the protected lyxofuranose with a heterocyclic base. The benzyl (B1604629) groups of 2,3,5-Tri-O-benzyl-L-lyxofuranose are stable under a variety of coupling conditions and can be removed in the final stages of the synthesis to yield the bioactive nucleoside. The use of the L-enantiomer can also lead to compounds with improved metabolic stability or different target specificities compared to their D-counterparts. For example, in the synthesis of benzimidazole nucleosides, the 5-deoxy-α-L-lyxofuranosyl analogues were found to be the most active against the Towne strain of HCMV. nih.gov

Table 1: Antiviral Activity of L-lyxofuranosyl Nucleoside Analogues

| Compound | Target Virus | Activity (IC50, µM) | Assay | Reference |

|---|---|---|---|---|

| 2-Halogenated α-L-lyxose derivatives | HCMV (Towne strain) | Active | Plaque Assay / Yield Reduction Assay | nih.gov |

| 5-Deoxy-α-L-lyxofuranosyl analogues | HCMV (Towne strain) | 0.2-0.4 | Plaque Assay | nih.gov |

| 2-Benzylthio derivatives | HCMV (Towne strain) | Weakly active | Not specified | nih.gov |

Iminosugar Precursors:

Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov This structural modification often leads to potent and selective inhibition of glycosidases, enzymes that process carbohydrates. researchgate.net As such, iminosugars are being investigated for the treatment of a wide range of diseases, including diabetes, viral infections, and lysosomal storage disorders. nih.gov

2,3,5-Tri-O-benzyl-L-lyxofuranose is an ideal starting material for the synthesis of a variety of iminosugar precursors. The synthesis of these compounds often begins with the oxidation of the anomeric carbon followed by reductive amination and intramolecular cyclization. The stereocenters of the starting L-lyxofuranose are transferred to the final iminosugar product, ensuring enantiopurity. For example, 2,3,5-tri-O-benzyl-D-xylofuranose has been used to prepare imino-L-arabinitol-C-glycosyl compounds, which are potential inhibitors of UDP-Galf-transferase. mdpi.com This demonstrates the feasibility of using the corresponding L-enantiomer, 2,3,5-Tri-O-benzyl-L-lyxofuranose, to access the enantiomeric iminosugars. The synthesis of polyhydroxylated pyrrolidine alkaloids, a subclass of iminosugars, from L-xylose further supports the utility of L-pentoses in constructing these bioactive precursors. researchgate.net

Computational and Theoretical Investigations of L Lyxofuranose Systems

Molecular Modeling and Force Field Development for Furanoses

Molecular modeling of furanoses, the five-membered ring structures of sugars, presents unique challenges due to their high flexibility. nih.govnih.gov Unlike the more rigid six-membered pyranose rings, furanoses can adopt multiple conformations with low energy barriers between them, complicating the development of accurate force fields. nih.govresearchgate.net

Force fields are collections of parameters used in molecular mechanics simulations to calculate the potential energy of a system. nih.gov For carbohydrates, these force fields must accurately represent the complex interplay of steric and electronic effects, including the anomeric effect. nih.gov Several force fields have been developed and refined to model carbohydrates, such as CHARMM, GLYCAM, and GROMOS. nih.govacs.orgacs.org

The development of a robust force field for furanoses, including L-lyxofuranose derivatives, involves several key steps:

Parameterization: This process involves defining parameters for bond lengths, bond angles, torsional angles, and non-bonded interactions. For furanoses, special attention must be paid to the torsional parameters that govern the ring's puckering. nih.govacs.org

Validation: The force field is tested against experimental data, such as NMR coupling constants and crystallographic data, to ensure its accuracy in reproducing the conformational preferences of the molecule. nih.govacs.org

Refinement: Based on the validation results, the parameters are adjusted to improve the agreement with experimental observations.

For a molecule like 2,3,5-Tri-O-benzyl-L-lyxofuranose, the presence of bulky benzyl (B1604629) protecting groups adds another layer of complexity. These groups significantly influence the conformational equilibrium of the furanose ring and must be accurately parameterized within the force field.

Table 1: Key Considerations in Force Field Development for Furanoses

| Feature | Description | Relevance to 2,3,5-Tri-O-benzyl-L-lyxofuranose |

| Ring Flexibility | Furanose rings exhibit significant puckering, interconverting between various envelope and twist conformations. nih.govnih.gov | The force field must accurately model the potential energy surface of the lyxofuranose ring. |

| Anomeric Effect | The preference for an electronegative substituent at the anomeric carbon to be in an axial orientation. nih.gov | This effect influences the stereochemical outcome of glycosylation reactions. |

| Protecting Groups | Bulky groups like benzyl ethers can sterically hinder certain conformations and participate in reactions. | The force field needs to correctly represent the interactions of the benzyl groups. |

| Solvation Effects | The surrounding solvent can influence the conformational preferences of the sugar. | Explicit or implicit solvent models are necessary for accurate simulations in solution. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. rsdjournal.orgwavefun.com For 2,3,5-Tri-O-benzyl-L-lyxofuranose, these calculations can elucidate:

Charge Distribution: The distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting sites of nucleophilic or electrophilic attack.

Molecular Orbitals: The shapes and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity.

Reaction Mechanisms: DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This is particularly useful for studying glycosylation reactions, which can proceed through complex mechanisms. rsc.org

The reactivity of 2,3,5-Tri-O-benzyl-L-lyxofuranose as a glycosyl donor is centered on the anomeric carbon. Quantum chemical calculations can help to understand how the electronic properties of the furanose ring and the protecting groups influence the stability of the transient glycosyl cation intermediate that can form during a glycosylation reaction. rsc.orgnih.gov

Table 2: Application of Quantum Chemical Calculations to L-Lyxofuranose Systems

| Property | Computational Method | Insights Gained |

| Ground State Geometry | DFT Optimization | Provides the most stable conformation of the molecule. |

| Electron Density | Natural Bond Orbital (NBO) Analysis | Reveals charge distribution and hyperconjugative interactions. |

| Reaction Energetics | DFT with a suitable functional (e.g., B3LYP) | Calculates activation energies and reaction enthalpies. acs.org |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Predicts UV-Vis and circular dichroism spectra. researchgate.net |

Predictive Models for Stereoselectivity in Glycosylation Reactions

A major challenge in carbohydrate chemistry is controlling the stereoselectivity of glycosylation reactions, which can lead to the formation of either α or β-glycosidic linkages. thieme-connect.com Computational models have emerged as powerful tools for predicting and rationalizing the stereochemical outcomes of these reactions. rsc.orgnih.gov

For a glycosyl donor like 2,3,5-Tri-O-benzyl-L-lyxofuranose, the stereoselectivity of glycosylation is influenced by several factors, including:

The nature of the leaving group at the anomeric center.

The protecting groups on the sugar backbone.

The reactivity of the glycosyl acceptor.

The reaction conditions, such as the solvent and catalyst used.

Predictive models often employ a combination of molecular mechanics and quantum chemical calculations to evaluate the energies of the possible transition states leading to the α and β products. The stereochemical outcome is then predicted based on the relative energy of these transition states, with the lower energy pathway being favored.

Recent advances in machine learning have also been applied to predict glycosylation stereoselectivity. rsc.orgoup.com These models are trained on large datasets of experimental results and can learn complex relationships between the reaction components and the stereochemical outcome. rsc.org

Simulation of Conformational Dynamics and Interconversion Pathways

The furanose ring is not static but undergoes rapid conformational changes in solution. nih.govnih.gov Molecular dynamics (MD) simulations are a powerful computational technique for studying these dynamic processes. nih.govpsu.edu By simulating the motion of atoms over time, MD can provide insights into:

Conformational Landscape: The range of conformations that the molecule can adopt and their relative populations. For furanoses, this is often described by the concept of pseudorotation, which characterizes the puckering of the five-membered ring. nih.govnih.gov

Interconversion Pathways: The pathways and energy barriers for the interconversion between different conformations. nih.gov

Influence of Environment: How the solvent and other molecules in the system affect the conformational dynamics.

For 2,3,5-Tri-O-benzyl-L-lyxofuranose, MD simulations can reveal how the bulky benzyl groups restrict the conformational freedom of the lyxofuranose ring and influence its puckering. This information is crucial for understanding how the molecule presents itself for binding to enzymes or for participation in chemical reactions.

Table 3: Conformational Descriptors of Furanose Rings

| Descriptor | Description |

| Puckering Amplitude (τm) | A measure of the degree of puckering of the ring. nih.gov |

| Pseudorotation Phase Angle (P) | Describes the specific puckering conformation (e.g., envelope or twist). nih.gov |

| Endocyclic Torsion Angles | The five torsion angles within the furanose ring that define its conformation. ias.ac.in |

Computational Analysis of Neighboring Group Participation Effects

The protecting group at the C2 position of a glycosyl donor can have a profound impact on the stereochemical outcome of a glycosylation reaction through a phenomenon known as neighboring group participation. beilstein-journals.orgresearchgate.net In the case of 2,3,5-Tri-O-benzyl-L-lyxofuranose, the benzyl group at C2 can potentially participate in the reaction.

Computational methods can be used to investigate neighboring group participation by:

Modeling Reaction Intermediates: Calculating the structure and stability of potential cyclic intermediates, such as dioxolenium ions, that can be formed through the participation of an ester protecting group. nih.gov For a benzyl ether, participation would involve the formation of a transient bridged species.

Analyzing Reaction Pathways: Comparing the energy profiles of reaction pathways that involve neighboring group participation with those that proceed through a direct SN2-like displacement or an SN1-like mechanism.

Quantifying the Effect: Using energy decomposition analysis to quantify the contribution of the neighboring group to the stabilization of the transition state.

These computational analyses can help to explain why certain protecting groups lead to high stereoselectivity and can guide the choice of protecting groups for the synthesis of complex oligosaccharides. beilstein-journals.orgmdpi.com

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Furanose Synthesis

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 2,3,5-Tri-O-benzyl-L-lyxofuranose, aiming to reduce the environmental impact of chemical processes. researchgate.netrsc.org A primary focus is the development of more sustainable protecting group strategies. academie-sciences.frrsc.org The three benzyl (B1604629) groups of 2,3,5-Tri-O-benzyl-L-lyxofuranose, while effective, necessitate harsh deprotection conditions. Future research is geared towards identifying alternative protecting groups that are not only robust and influential on stereoselectivity but can also be removed under milder, more environmentally benign conditions. academie-sciences.frnih.gov

Another key area is the use of renewable resources and less hazardous reaction conditions. kit.edu The synthesis of the L-lyxose backbone itself can be envisioned from renewable starting materials through biotechnological routes. Furthermore, minimizing waste generation through the use of catalytic rather than stoichiometric reagents and employing greener solvent systems are central tenets being actively pursued in carbohydrate chemistry. researchgate.net The regioselective protection of the hydroxyl groups in L-lyxose to yield the 2,3,5-tribenzylated product is a multi-step process that can be optimized by exploiting the subtle differences in hydroxyl group reactivity to reduce the number of protection and deprotection steps. academie-sciences.frwiley-vch.de

Automated Synthesis and High-Throughput Methodologies

The automated synthesis of oligosaccharides, a field that has seen significant advancements, offers a blueprint for the future production of furanose derivatives like 2,3,5-Tri-O-benzyl-L-lyxofuranose and their subsequent elaboration into more complex structures. nih.govresearchgate.net Automated glycan assembly (AGA) platforms, initially developed for solid-phase synthesis, are continuously being refined to handle a wider variety of building blocks and reaction conditions. nih.govhuji.ac.il

Adapting these automated systems for the synthesis of furanosides presents unique challenges due to their inherent conformational flexibility. researchgate.net However, the potential benefits are substantial, including increased speed, reproducibility, and the ability to rapidly generate libraries of lyxofuranose-containing oligosaccharides for biological screening. nih.govnih.gov High-throughput methods, which involve parallel synthesis techniques, can be employed to quickly screen different protecting groups, activators, and reaction conditions for the optimal synthesis of 2,3,5-Tri-O-benzyl-L-lyxofuranose and its derivatives. nih.govjove.com Both automated solid-phase and solution-phase synthesis approaches are being explored to streamline the production of complex carbohydrates. nih.govglyco-world.com

Development of Novel Catalyst Systems for Stereocontrol

Achieving precise stereocontrol during glycosylation is a paramount challenge in carbohydrate chemistry. ingentaconnect.comnih.govresearchgate.net The development of novel catalyst systems is a major research focus aimed at dictating the stereochemical outcome of reactions involving furanosyl donors derived from intermediates like 2,3,5-Tri-O-benzyl-L-lyxofuranose. While traditional methods often rely on neighboring group participation, which is absent in this particular compound due to the ether protecting groups, modern approaches are centered on catalyst-controlled stereoselectivity. academie-sciences.frnih.gov

Organocatalysis has emerged as a powerful tool, with catalysts such as thiourea (B124793) derivatives showing promise in activating glycosyl donors through hydrogen bonding. researchgate.netfrontiersin.org These systems can offer high levels of stereoselectivity and are often more environmentally friendly than their metal-based counterparts. researchgate.net Additionally, transition metal catalysis, using complexes of gold, nickel, or palladium, continues to evolve, providing highly versatile and selective methods for glycosylation. nih.govnih.gov The design of chiral catalysts that can induce a specific stereochemistry, regardless of the inherent preferences of the substrates, is a key goal. frontiersin.orgharvard.edu

Integration with Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic methods, offers a powerful approach for the construction of complex carbohydrates. miami.eduoup.com Enzymes, with their exquisite regio- and stereoselectivity, can overcome many of the challenges associated with traditional chemical synthesis. acs.org In the context of 2,3,5-Tri-O-benzyl-L-lyxofuranose, this intermediate could be a substrate for glycosyltransferases or other enzymes capable of modifying the carbohydrate scaffold.

One-pot multi-enzyme (OPME) systems are a particularly promising avenue, where a series of enzymatic reactions are carried out in a single reaction vessel, avoiding the need for intermediate purification steps. nih.gov For instance, a chemically synthesized lyxofuranose acceptor could be glycosylated by a specific glycosyltransferase using a sugar nucleotide donor that is simultaneously generated in situ by other enzymes. nih.govlongdom.org Furthermore, enzymes can be used for the selective deprotection of one or more benzyl groups, a task that is often challenging to achieve with chemical methods. The use of engineered enzymes with tailored specificities will further expand the scope of chemoenzymatic strategies. miami.edunih.gov

Exploration of Novel Lyxofuranose-Derived Scaffolds for Chemical Biology Tools

The unique structural features of L-lyxose make it an attractive scaffold for the development of novel chemical biology tools. Derivatives of 2,3,5-Tri-O-benzyl-L-lyxofuranose can be elaborated into probes to study various biological processes. For example, L-lyxose is a component of some bioactive natural products, and synthetic analogues can be used to investigate their mechanism of action. nih.gov

By incorporating reporter tags, such as fluorescent dyes or biotin, onto the lyxofuranose scaffold, researchers can create molecules for tracking and imaging in biological systems. Furthermore, lyxofuranose derivatives can be used to synthesize mimics of transition states of enzymatic reactions, potentially leading to the discovery of potent enzyme inhibitors. The synthesis of furanose-containing sugar nucleotides, which are probes for studying the biosynthesis of glycans, is another important application. researchgate.net The development of novel lyxofuranose-based structures will undoubtedly contribute to a deeper understanding of the roles of carbohydrates in health and disease.

Q & A

What are the key challenges in synthesizing 2,3,5-Tri-O-benzyl-L-lyxofuranose, and how can reaction conditions be optimized to improve yields?

Level: Advanced

Answer:

The synthesis of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves regioselective benzylation of hydroxyl groups while avoiding side reactions such as over-benzylation or epimerization. Key challenges include:

- Regioselectivity: Ensuring precise protection of the 2, 3, and 5 positions without affecting the anomeric center.

- Temperature control: Reactions often require low temperatures (e.g., 0°C) to stabilize intermediates, as seen in analogous syntheses using BF3·OEt2 in CH2Cl2 .

- Catalyst selection: Bases like DBU or Lewis acids (e.g., Bu2SnO) can enhance reaction efficiency. For example, BF3·OEt2 has been used to activate glycosyl donors in similar furanose systems .

Optimization strategies:

- Use kinetic control by maintaining low temperatures during benzylation.

- Employ orthogonal protecting groups (e.g., acetyl or isopropylidene) to simplify subsequent deprotection steps .

- Monitor reaction progress via TLC or LC-MS to terminate reactions before side products dominate.

How can researchers confirm the stereochemical integrity and purity of 2,3,5-Tri-O-benzyl-L-lyxofuranose?

Level: Basic

Answer:

Stereochemical confirmation:

- X-ray crystallography: Resolve absolute configuration, as demonstrated for structurally related compounds like 1,5-Anhydro-2,3-O-isopropylidene-L-lyxofuranose .

- NMR spectroscopy: Analyze coupling constants (e.g., ) in NMR to confirm furanose ring conformation. For example, axial-equatorial proton couplings in lyxofuranose derivatives typically range between 3–5 Hz .

Purity assessment:

- High-resolution mass spectrometry (HR-MS): Validate molecular weight with <2 ppm error. ESI-MS is commonly used for glycolipid analogs .

- HPLC with chiral columns: Separate enantiomers or diastereomers, ensuring no racemization during synthesis.

What methodologies are effective for analyzing competing reaction pathways during the benzylation of L-lyxofuranose derivatives?

Level: Advanced

Answer:

Competing pathways (e.g., migration of benzyl groups or ring-opening) can be studied using:

- Isotopic labeling: Track positional specificity of benzylation using -labeled substrates.

- Kinetic studies: Compare rate constants under varying conditions (e.g., solvent polarity, temperature). For instance, non-polar solvents like toluene reduce solvolysis side reactions .

- Computational modeling: DFT calculations predict energy barriers for alternative pathways, guiding experimental design.

Example workflow:

Perform time-resolved NMR to identify intermediates.

Correlate experimental data with computational transition-state models.

Adjust protecting group order (e.g., benzyl vs. acetyl) to block unwanted pathways .

How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for 2,3,5-Tri-O-benzyl-L-lyxofuranose derivatives be resolved?

Level: Advanced

Answer:

Contradictions often arise from dynamic processes (e.g., ring puckering) or crystallographic disorder. Resolution strategies include:

- Variable-temperature NMR: Detect conformational flexibility by observing signal coalescence at elevated temperatures.

- Crystallographic refinement: Use high-resolution X-ray data (e.g., <1.0 Å) to resolve disorder, as applied to N-Benzyl-3,5-dideoxy-lyxofuranose derivatives .

- Cross-validation with multiple techniques: Compare NOE (Nuclear Overhauser Effect) data from - COSY with X-ray-derived distances .

Case study:

In 1,5-Anhydro-2,3-O-isopropylidene-L-lyxofuranose, X-ray data confirmed a rigid bicyclic structure, while NMR showed dynamic equilibria in solution .

What are the best practices for designing a scalable synthesis route for 2,3,5-Tri-O-benzyl-L-lyxofuranose while minimizing toxic byproducts?

Level: Advanced

Answer:

Scalability considerations:

- Green solvents: Replace CH2Cl2 with cyclopentyl methyl ether (CPME) or EtOAc to reduce toxicity .

- Catalyst recycling: Use immobilized catalysts (e.g., polymer-supported DBU) to minimize waste.

- One-pot strategies: Combine protection and activation steps, as seen in oligosaccharide syntheses .

Byproduct mitigation:

- In situ quenching: Add scavengers (e.g., silica gel) to trap excess benzylating agents.

- Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions.

How do the protecting group strategies for L-lyxofuranose compare to those for D-arabinofuranose or D-ribofuranose derivatives?

Level: Basic

Answer:

Key differences:

- Steric effects: L-lyxofuranose’s C4 hydroxyl is less accessible than D-arabinofuranose’s, requiring stronger bases (e.g., NaH) for benzylation .

- Orthogonality: Benzyl groups are preferred for lyxofuranose due to their stability under acidic conditions, whereas acetyl groups are used for temporary protection in arabinofuranosides .

Comparison table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.